molecular formula C18H14Cl3NO4S B2587116 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate CAS No. 2415510-83-5

5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Cat. No.: B2587116
CAS No.: 2415510-83-5
M. Wt: 446.72
InChI Key: VINYFQQPOOJAFG-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with chlorine atoms and a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the quinoline core: Starting with a suitable precursor, the quinoline core is synthesized through cyclization reactions.

    Chlorination: The quinoline core is then chlorinated at the 5 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonation: The 4-chloro-3-propoxybenzene-1-sulfonate moiety is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The chlorine atoms and sulfonate group can participate in various binding interactions, influencing the compound’s activity. The quinoline core can intercalate with DNA or interact with enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroquinolin-8-ol: Similar quinoline core but lacks the sulfonate ester group.

    5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Similar structure but with one less chlorine atom on the quinoline core.

Uniqueness

5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfonate ester group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3NO4S/c1-2-8-25-16-9-11(5-6-13(16)19)27(23,24)26-18-15(21)10-14(20)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINYFQQPOOJAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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